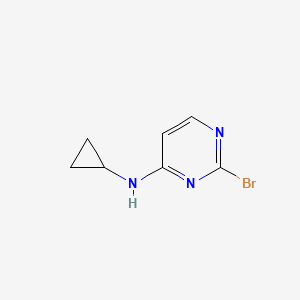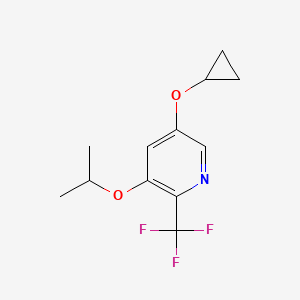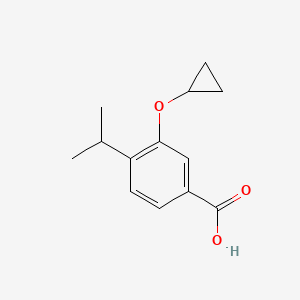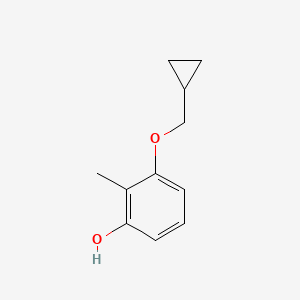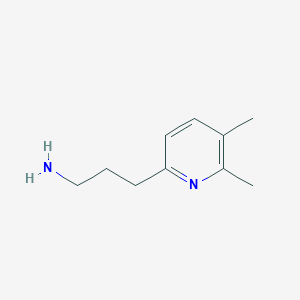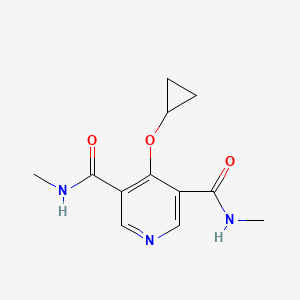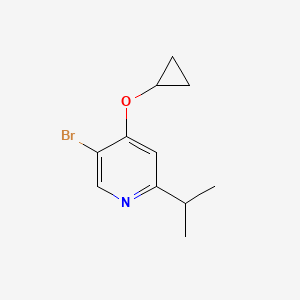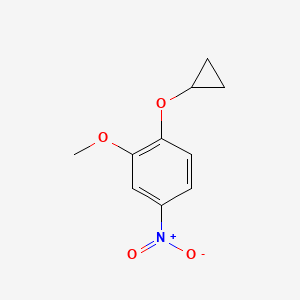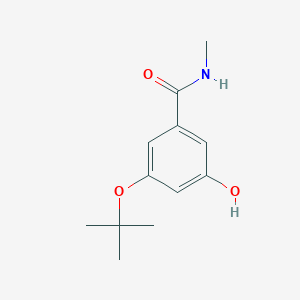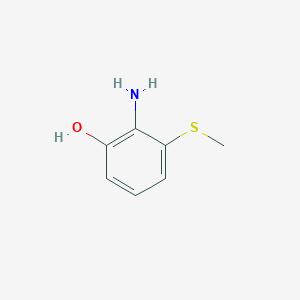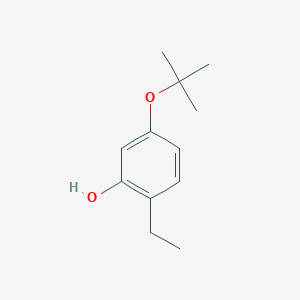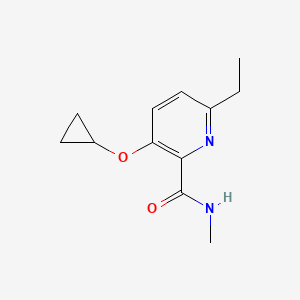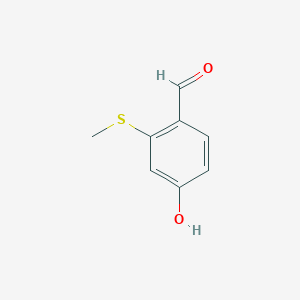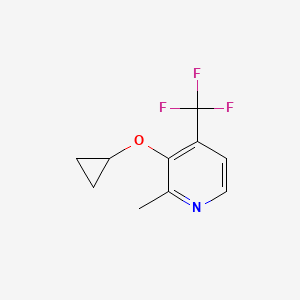![molecular formula C8H8ClNO2 B14836595 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group and a hydroxyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-hydroxypyridine, followed by the introduction of an ethanone group. The reaction conditions typically include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. Industrial production methods may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to changes in enzyme activity, gene expression, and cellular function. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be compared with other similar compounds, such as:
2-Chloromethyl-4-hydroxypyridine: Similar structure but with the chloromethyl group at a different position.
4-Hydroxy-3-methylpyridine: Lacks the chloromethyl group, leading to different reactivity and applications.
5-Chloromethyl-2-hydroxypyridine: Another positional isomer with distinct chemical properties
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
3-acetyl-5-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-4-10-3-6(2-9)8(7)12/h3-4H,2H2,1H3,(H,10,12) |
Clé InChI |
AMADFBLIWUKMEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC=C(C1=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


